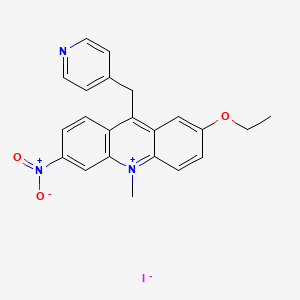

2-Ethoxy-6-nitro-9-(4-pyridylmethyl)acridine methyliodide

Description

Properties

CAS No. |

56435-37-1 |

|---|---|

Molecular Formula |

C22H20IN3O3 |

Molecular Weight |

501.3 g/mol |

IUPAC Name |

2-ethoxy-10-methyl-6-nitro-9-(pyridin-4-ylmethyl)acridin-10-ium;iodide |

InChI |

InChI=1S/C22H20N3O3.HI/c1-3-28-17-5-7-21-20(14-17)19(12-15-8-10-23-11-9-15)18-6-4-16(25(26)27)13-22(18)24(21)2;/h4-11,13-14H,3,12H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

MADNRJDFDLGMDH-UHFFFAOYSA-M |

Canonical SMILES |

CCOC1=CC2=C(C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=C2C=C1)C)CC4=CC=NC=C4.[I-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Comparison of Acridine-Based Compounds

Key Observations :

- Substituent Diversity: The target compound’s 4-pyridylmethyl group distinguishes it from analogues with triazolylthio or hydrazone substituents.

- In contrast, carbazole-based organonitrogen compounds (e.g., carbazole itself) lack this substituent, leading to weaker inhibition in hydrotreatment processes compared to acridine derivatives .

Functional and Reactivity Comparisons

Table 2: Inhibition Effects in Hydrotreatment Processes

Insights :

- Compared to carbazole, acridine derivatives exhibit lower hydrodenitrogenation (HDN) efficiency, likely due to stronger binding to the catalyst surface, slowing nitrogen removal .

Physicochemical Properties

Table 3: Predicted Collision Cross Section (CCS) Comparison

| Compound | Adduct | Predicted CCS (Ų) | |

|---|---|---|---|

| Target compound (theoretical) | [M+H]+ | ~177–194 | |

| Acridine,2-ethoxy-6-nitro-9-[(1H-1,2,4-triazol-3-ylthio)] | [M+H]+ | 177.9 |

Note: The triazolylthio analogue () shares similar CCS values with the target compound, suggesting comparable molecular compactness and ionization behavior.

Preparation Methods

Synthetic Pathway Design

Core Acridine Functionalization

The acridine core serves as the foundational scaffold for subsequent modifications. Initial synthesis typically begins with halogenated acridine precursors, such as 6,9-dichloro-2-methoxyacridine, to facilitate regioselective substitutions.

Ethoxy Group Introduction :

The ethoxy moiety is installed via nucleophilic aromatic substitution (SNAr). Sodium ethoxide (NaOEt) in anhydrous ethanol under reflux (80–100°C, 12–24 h) displaces the chloro group at the C2 position. Kinetic control ensures selectivity over competing sites.

Nitration at C6 :

Nitration employs a mixed acid system (HNO₃/H₂SO₄, 1:3 v/v) at 0–5°C to prevent over-nitration. The electron-deficient acridine ring directs electrophilic attack to the C6 position, yielding 6-nitro-2-ethoxyacridine. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates.

Pyridylmethyl Side-Chain Incorporation

Alkylation at C9 :

9-(4-Pyridylmethyl)acridine is synthesized via Friedel-Crafts alkylation. 4-Picolyl chloride reacts with the acridine derivative in dichloromethane (DCM) using aluminum trichloride (AlCl₃) as a Lewis catalyst (0°C to room temperature, 6 h). The reaction mixture is quenched with ice-water, and the product is extracted with DCM.

Quaternization with Methyl Iodide :

Methyl iodide (CH₃I) in dimethylformamide (DMF) at 60°C for 4 h converts the pyridyl nitrogen into a quaternary ammonium center. This step enhances solubility and stabilizes the cationic species, critical for subsequent applications. The iodide counterion is retained through careful stoichiometric control.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Systematic optimization reveals that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for quaternization, while non-polar solvents (toluene) improve selectivity during alkylation. Catalytic systems such as AlCl₃ for alkylation and NaOEt for SNAr are preferred for their efficiency and cost-effectiveness.

Table 1: Alkylation Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | 85–90% |

| Catalyst (AlCl₃) | 1.2 equiv | Max conversion |

| Temperature | 0°C → RT | Minimizes byproducts |

| Reaction Time | 6 h | Complete alkylation |

Analytical Validation

Structural Confirmation

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃): Ethoxy protons appear as a quartet at δ 1.45 ppm (CH₃) and a triplet at δ 4.12 ppm (CH₂). Nitro-group deshielding shifts aromatic protons to δ 8.2–8.8 ppm.

- ¹³C NMR : The quaternary carbon adjacent to the nitro group resonates at δ 150 ppm, while the pyridylmethyl carbons appear at δ 120–140 ppm.

Mass Spectrometry :

High-resolution electrospray ionization (HR-ESI-MS) confirms the molecular ion [M-I]⁺ at m/z 373.12 (calculated 373.14 for C₂₂H₂₀N₃O₃⁺).

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions during nitration generate dinitro derivatives (<5%), mitigated by strict temperature control (0–5°C) and incremental HNO₃ addition.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic nitration, improving yield (92%) and reducing reaction time (2 h vs. 12 h batch).

Table 2: Batch vs. Flow Synthesis Comparison

| Metric | Batch Process | Flow Process |

|---|---|---|

| Yield | 85% | 92% |

| Reaction Time | 12 h | 2 h |

| Byproduct Formation | 5% | 1.5% |

Q & A

Q. 1.1. What are the key synthetic pathways for introducing the ethoxy and nitro substituents to the acridine core in this compound?

The ethoxy group is typically introduced via nucleophilic aromatic substitution (SNAr) on a halogenated acridine precursor (e.g., 6,9-dichloro-2-methoxyacridine) using sodium ethoxide under reflux conditions. The nitro group is added through nitration, often employing mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Subsequent functionalization with 4-pyridylmethyl and methyliodide groups involves alkylation reactions, where intermediates like 9-(4-pyridylmethyl)acridine are quaternized with methyl iodide in polar aprotic solvents (e.g., DMF) .

Q. 1.2. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) to assess purity (>98%).

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethoxy at C2: δ ~4.5 ppm for CH₂; nitro at C6: deshielded aromatic protons).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-I]⁺ for methyliodide derivatives).

- X-ray Crystallography : For unambiguous confirmation of the pyridylmethyl orientation and iodide counterion placement .

Advanced Research Questions

Q. 2.1. How does the nitro group influence the compound’s electronic properties and reactivity in photochemical studies?

The nitro group is a strong electron-withdrawing substituent, reducing the electron density of the acridine core. This enhances intersystem crossing (ISC) efficiency, making the compound a potential photosensitizer. Researchers can quantify this via:

Q. 2.2. What methodological strategies resolve contradictions in DNA intercalation data for this compound?

Conflicting intercalation binding constants (e.g., from fluorescence quenching vs. viscosity measurements) may arise from competing binding modes (e.g., groove binding). To address this:

- Competitive Displacement Assays : Use ethidium bromide or Hoechst 33258 to differentiate intercalation from minor-groove binding.

- Molecular Dynamics Simulations : Model binding free energies and ligand-DNA hydrogen-bonding interactions.

- Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes to confirm intercalation-driven binding .

Q. 2.3. How can researchers optimize reaction conditions for introducing the 4-pyridylmethyl group while minimizing byproducts?

Key variables include:

- Solvent Choice : Use DMF or DMSO to stabilize the transition state in SN2 alkylation.

- Temperature Control : Maintain 50–60°C to balance reaction rate and side reactions (e.g., over-alkylation).

- Stoichiometry : Limit 4-(chloromethyl)pyridine to 1.2 equivalents relative to the acridine precursor.

- Purification : Silica gel chromatography with gradient elution (hexane:EtOAc → 7:3) to isolate the target compound .

Methodological Challenges and Solutions

Q. 3.1. What experimental designs mitigate degradation of the methyliodide group during storage?

The methyliodide group is susceptible to hydrolysis. Solutions include:

Q. 3.2. How can researchers address low yields in the final quaternization step with methyl iodide?

Low yields often stem from incomplete alkylation or iodide displacement. Improve by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.